molecular formula C16H12FN3O2S B2863871 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895487-56-6

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2863871
CAS No.: 895487-56-6
M. Wt: 329.35
InChI Key: OSPNAQYCWXHQTM-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl and phenylsulfanyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with phenyl isothiocyanate. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of microwave irradiation techniques to accelerate the reaction .

Chemical Reactions Analysis

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

    Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and apoptosis .

Comparison with Similar Compounds

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can be compared with other oxadiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which may contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPNAQYCWXHQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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